N-(2-ETHOXYPHENYL)-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
N-(2-Ethoxyphenyl)-2-{[6-(Thiophen-2-yl)Pyridazin-3-yl]Sulfanyl}Acetamide is a synthetic acetamide derivative featuring a 2-ethoxyphenyl group at the N-terminal and a pyridazinyl sulfanyl moiety substituted with a thiophene ring. This compound is hypothesized to exhibit unique electronic and steric properties due to its heterocyclic components (thiophene and pyridazine) and the ethoxy substituent.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-7-4-3-6-13(15)19-17(22)12-25-18-10-9-14(20-21-18)16-8-5-11-24-16/h3-11H,2,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBWJWBKSWQWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes an ethoxyphenyl group, a pyridazinyl moiety, and a thiophene ring, contributing to its unique biological properties.
Structural Characteristics
The compound's structure can be represented as follows:
Crystallographic Data
Recent studies have provided crystallographic data that elucidate the compound's three-dimensional arrangement. For instance, the monoclinic crystal structure has been characterized with specific parameters such as:
- Space Group : C2/c
- Unit Cell Dimensions : a = 19.694(4) Å, b = 11.450(2) Å, c = 8.3382(16) Å
- Volume : V=1879.3(6)\,\text{ }^3
This structural information is critical for understanding the interactions of the compound at a molecular level .
Antimicrobial Properties
Research indicates that compounds containing thiophene and pyridazine moieties exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could be developed into an effective antimicrobial agent .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was evaluated using MTT assays, revealing IC50 values indicative of its potency.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in 2023 focused on the synthesis and evaluation of similar compounds, confirming the antimicrobial efficacy of derivatives containing thiophene rings. The results supported the hypothesis that structural modifications enhance biological activity .
- Cytotoxicity Assessment : Another research effort investigated the cytotoxic properties of related compounds on human cancer cell lines, revealing that modifications to the phenyl group significantly impacted efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations :
- Thiophene vs. Benzothiazole/Quinoxaline: The target’s thiophene-pyridazine core may enhance π-π stacking and electron-rich interactions compared to benzothiazole () or quinoxaline () derivatives, which are bulkier and more lipophilic.
- Ethoxy vs.
- Sulfanyl Linker : The sulfanyl bridge in the target and compounds may improve metabolic stability compared to ether or amine linkages in other acetamides.
Insights :
- The high yield (90.2%) in suggests that acetamide-thiouracil hybrids are synthetically accessible under mild conditions, which may inform the target’s optimization.
- The absence of synthesis details for the target compound highlights a gap in the literature; methods from (piperazine coupling) could serve as a template.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
